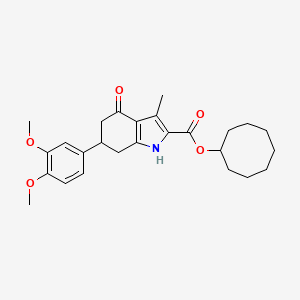![molecular formula C22H18ClN3O2 B4694920 3-(2-chlorobenzyl)-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4694920.png)
3-(2-chlorobenzyl)-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
説明
3-(2-chlorobenzyl)-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is commonly known as CPDD and is a pyrido[2,3-d]pyrimidine derivative. CPDD has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of CPDD is not fully understood, but it is believed to involve the formation of covalent adducts with DNA lesions. CPDD has been shown to selectively bind to DNA lesions such as 8-oxoguanine and cyclobutane pyrimidine dimers, which are common types of DNA damage. CPDD can also induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
CPDD has been shown to have several biochemical and physiological effects, including its ability to selectively bind to DNA lesions and emit fluorescence. CPDD has also been shown to induce apoptosis in cancer cells and have neuroprotective effects. However, the exact biochemical and physiological effects of CPDD are still being studied.
実験室実験の利点と制限
One advantage of CPDD is its ability to selectively bind to DNA lesions and emit fluorescence, making it a useful tool for studying DNA damage and repair mechanisms. CPDD has also been shown to have potential as an anti-cancer and neuroprotective agent. However, one limitation of CPDD is its low yield during synthesis, which can make it difficult to obtain large quantities for use in lab experiments.
将来の方向性
There are several future directions for research on CPDD, including its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. CPDD could also be studied further for its potential as an anti-cancer agent, as well as its ability to selectively bind to DNA lesions and emit fluorescence. Additionally, research could be conducted on improving the synthesis method for CPDD to increase its yield and make it more accessible for use in lab experiments.
Conclusion:
In conclusion, CPDD is a pyrido[2,3-d]pyrimidine derivative that has gained attention in recent years for its potential applications in scientific research. CPDD has been synthesized using various methods and has been studied for its potential as a fluorescent probe for detecting DNA damage, as well as its potential as an anti-cancer and neuroprotective agent. While the exact mechanism of action and biochemical and physiological effects of CPDD are still being studied, there are several future directions for research on this promising compound.
科学的研究の応用
CPDD has been studied for its potential applications in scientific research, including its use as a fluorescent probe for detecting DNA damage. CPDD has been shown to selectively bind to DNA lesions and emit fluorescence, making it a useful tool for studying DNA damage and repair mechanisms. CPDD has also been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, CPDD has been studied for its potential as a therapeutic agent for neurodegenerative diseases, as it has been shown to have neuroprotective effects.
特性
IUPAC Name |
3-[(2-chlorophenyl)methyl]-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2/c1-14-12-15(2)24-20-19(14)21(27)25(13-16-8-6-7-11-18(16)23)22(28)26(20)17-9-4-3-5-10-17/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFHECIEGNIOGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)N(C(=O)N2C3=CC=CC=C3)CC4=CC=CC=C4Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-({[5-(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4-methoxyphenyl]ethanone](/img/structure/B4694837.png)
![N-(2-methylphenyl)-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B4694842.png)

![N-ethyl-3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(2-methyl-2-propen-1-yl)propanamide](/img/structure/B4694852.png)


![N-[2-(pentyloxy)benzoyl]-beta-alanine](/img/structure/B4694883.png)
![2-chloro-N-[5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B4694891.png)
![1-butyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B4694905.png)
![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea](/img/structure/B4694913.png)
![methyl 4-(5-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)-3-methylbenzoate](/img/structure/B4694927.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4694933.png)
![3,3'-{[(4-bromophenyl)sulfonyl]imino}dipropanamide](/img/structure/B4694948.png)
![3-cyclopropyl-N-{2-[(3,4-diethoxybenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4694952.png)